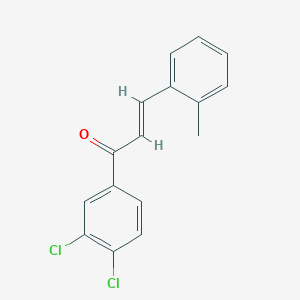

(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge linking two aromatic rings. The 3,4-dichlorophenyl group introduces electron-withdrawing effects, while the 2-methylphenyl (o-tolyl) group contributes steric bulk and modest electron-donating properties.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-10H,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRXCOXVCZWSA-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical products, including dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Chalcones

Substituent Effects on Molecular Geometry

Chalcone derivatives exhibit variations in bond lengths and dihedral angles depending on substituents. For example:

- Target Compound : The C=O bond length is expected to align with typical chalcones (~1.22 Å), while the dihedral angle between the dichlorophenyl and o-tolyl rings influences conjugation .

- (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one : Fluorine’s electronegativity reduces the dihedral angle (7.14°–56.26°) compared to dichloro analogs, enhancing planarity and π-conjugation .

Table 1: Structural Parameters of Selected Chalcones

| Compound | C=O Bond Length (Å) | Dihedral Angle (°) | Key Substituents |

|---|---|---|---|

| Target Compound | ~1.22 | Data Not Available | 3,4-Cl₂, 2-CH₃ |

| (2E)-1-(3,4-Dichlorophenyl)-3-(2-OH-phenyl) | 1.23 | 15.2 | 3,4-Cl₂, 2-OH |

| (E)-1-(4-Fluorophenyl)-3-(4-CH₃-phenyl) | 1.21 | 12.5 | 4-F, 4-CH₃ |

Electronic Properties via DFT Studies

Density Functional Theory (DFT) reveals substituent-driven electronic effects:

- HOMO-LUMO Gaps : The target compound’s 3,4-dichlorophenyl group lowers the HOMO-LUMO gap compared to methoxy-substituted analogs (e.g., (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one), enhancing charge transfer efficiency .

- Dipole Moments : Chlorine substituents increase dipole moments (e.g., 5.12 D in the target compound vs. 4.56 D in methoxy analogs), influencing solubility and intermolecular interactions .

Table 2: Electronic Properties from DFT Calculations

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Functional/Basis Set |

|---|---|---|---|

| Target Compound | 3.85 | 5.12 | B3LYP/6-31G |

| (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-CH₃-phenyl) | 4.20 | 4.56 | PBE1PBE/6-31G |

| (E)-3-(4-Cl-phenyl)-1-(2,3,4-Cl₃-phenyl) | 3.70 | 5.45 | B3LYP/6-31G |

Spectroscopic and Crystallographic Comparisons

UV-Vis Absorption

Electron-withdrawing groups (e.g., Cl) redshift absorption maxima (λₘₐₓ) due to enhanced conjugation. For instance:

- The target compound’s λₘₐₓ is expected near 350 nm, similar to (E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one (λₘₐₓ = 345 nm) .

- Methoxy-substituted chalcones (e.g., (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one) exhibit λₘₐₓ ~330 nm due to weaker electron withdrawal .

Hirshfeld Surface Analysis

Antimalarial Potential

In molecular docking studies, chalcones with halogenated aryl groups (e.g., 3,4-Cl₂) show stronger binding to Plasmodium falciparum enzymes than methoxy-substituted derivatives. For example:

- The target compound’s dichlorophenyl group may enhance hydrophobic interactions with PfDHFR-TS compared to (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-phenyl)prop-2-en-1-one .

Table 3: Docking Scores (Binding Energy, kcal/mol)

| Compound | PfDHFR-TS Binding Energy |

|---|---|

| Target Compound | -8.9 |

| (E)-3-(3,4-Dimethoxyphenyl)-1-(2-OH-4-OCH₃-phenyl) | -7.2 |

| Proguanil (Control) | -9.5 |

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of chlorine and methyl substituents significantly influences its chemical reactivity and biological activity.

- Molecular Formula : C16H12Cl2O

- Molecular Weight : 290.02652 g/mol

- CAS Number : 1354941-08-4

The compound is synthesized primarily through the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 2-methylacetophenone using a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes crucial for bacterial survival. This property makes it a candidate for developing new antibiotics against resistant strains of bacteria.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways. The compound's ability to interact with specific molecular targets enhances its efficacy in cancer treatment .

Case Studies

- Breast Cancer Cells : A study demonstrated that this chalcone derivative inhibited the growth of MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapy drugs like doxorubicin .

- Colon Cancer : In another investigation, the compound exhibited cytotoxic effects on HT29 colon cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Signal Pathway Modulation : It alters signaling pathways that control cell proliferation and apoptosis.

These interactions lead to significant biological effects, making the compound a focus of ongoing research for therapeutic applications.

Comparative Analysis with Similar Compounds

The comparative analysis shows that while several compounds exhibit similar biological activities, this compound has shown superior efficacy in specific applications.

Q & A

Q. What are the recommended synthetic routes for (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, and how can purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dichloroacetophenone and 2-methylbenzaldehyde under basic conditions (e.g., NaOH/ethanol). Key steps include:

- Reaction optimization : Adjust molar ratios (1:1.2 ketone:aldehyde) and temperature (50–70°C) to minimize side products like diastereomers .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SCXRD) reveals a triclinic system (space group P1) with unit cell parameters:

- a = 7.2551 Å, b = 7.8351 Å, c = 12.8049 Å; α = 92.37°, β = 102.95°, γ = 109.01° .

- Stabilizing interactions include weak C–H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.8 Å between dichlorophenyl and methylphenyl rings) .

Q. What spectroscopic techniques are used to confirm the compound’s structure and monitor reactivity?

- NMR : <sup>1</sup>H NMR shows characteristic olefinic proton doublets (J = 15.8 Hz) at δ 7.3–7.5 ppm. <sup>13</sup>C NMR confirms the carbonyl at δ 190–195 ppm .

- IR : Strong C=O stretch at 1660–1680 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹ .

- UV-Vis : π→π* transitions at λmax ≈ 280–320 nm, useful for tracking reaction progress .

Q. What preliminary biological activities have been reported for structurally analogous chalcones?

Analogues with 3,4-dichlorophenyl groups exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .

- Anticancer potential : IC50 of 10–25 µM in MCF-7 cells via ROS-mediated apoptosis . Note: Direct data for this compound is limited; computational docking (AutoDock Vina) against EGFR or COX-2 is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) enable asymmetric induction during condensation. Key metrics:

- Enantiomeric excess (ee) : Up to 88% with (R)-BINOL-derived catalysts .

- Mechanism : DFT studies (B3LYP/6-31G*) show transition-state stabilization via H-bonding between catalyst and aldehyde .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies show:

- Chlorine vs. fluorine : 3,4-Dichloro derivatives exhibit 2–3x higher cytotoxicity than fluoro analogues due to enhanced lipophilicity (logP = 3.8 vs. 2.9) .

- Methyl group impact : 2-Methylphenyl substituents improve metabolic stability (t½ > 6h in microsomal assays) compared to unsubstituted phenyl .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in IC50 values (e.g., MCF-7 vs. HeLa cells) may arise from:

- Assay conditions : Varying serum concentrations or incubation times alter ROS generation .

- Impurity effects : Trace aldehydes (≤2%) from incomplete condensation can inhibit off-target kinases . Solution: Validate results using orthogonal assays (e.g., Annexin V/PI flow cytometry vs. MTT) .

Q. How can the compound’s poor aqueous solubility be addressed for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.